MFCD18323804
Description
MFCD18323804 is a chemical compound identified by its MDL number, which serves as a unique identifier for its structural and functional characteristics. For instance, compounds with similar MDL identifiers (e.g., MFCD13195646, MFCD22741544) typically exhibit well-defined molecular formulas, physicochemical properties, and pharmacological profiles . Based on regulatory guidelines, such compounds require thorough documentation of their structural features, synthesis pathways, and safety considerations .
Key inferred properties of this compound might include:
- Structural motifs: Likely contains aromatic or heterocyclic components, as seen in structurally similar boronic acids or pyrazolo-pyridine derivatives .
- Pharmacological relevance: Potential applications in medicinal chemistry, given the emphasis on bioavailability, BBB permeability, and enzyme interactions in comparable compounds .
- Synthetic accessibility: May involve palladium-catalyzed cross-coupling reactions or green chemistry approaches, as demonstrated in related syntheses .
Properties
IUPAC Name |
4-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-3-2-8(6-11(12)14(15,16)17)9-4-5-18-7-10(9)13(19)20/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFBCVCBRDEHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692780 | |
| Record name | 4-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-68-4 | |
| Record name | 4-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18323804 typically involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. Reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized processes to ensure efficiency and cost-effectiveness. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions: MFCD18323804 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. These reactions are usually performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. These reactions often require catalysts and specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
MFCD18323804 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
MFCD18323804 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures, functional groups, or properties. The comparison can focus on aspects such as:
Structural Differences: Highlighting unique structural features that distinguish this compound from other compounds.
Functional Properties: Comparing the chemical and physical properties, such as reactivity, stability, and solubility.
Applications: Discussing the specific applications and advantages of this compound compared to similar compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD18323804 (inferred properties) with structurally or functionally analogous compounds from the evidence:
Key Findings:
Structural Diversity :
- CAS 1046861-20-4 is a boronic acid derivative with bromo and chloro substituents, enabling Suzuki-Miyaura coupling reactions .
- CAS 428854-24-4 features a pyrazolo-pyridine core, common in kinase inhibitors, with fluorobenzyl groups enhancing target binding .
- CAS 1761-61-1 is a brominated aromatic compound used in benzimidazole synthesis, highlighting versatility in heterocyclic chemistry .
Physicochemical Properties :
- LogP values for boronic acids (e.g., 2.15 for CAS 1046861-20-4) suggest moderate lipophilicity, balancing solubility and membrane permeability .
- Higher molecular weight compounds (e.g., CAS 428854-24-4 at 350.35 g/mol) may face challenges in bioavailability, necessitating structural optimization .
Synthetic Efficiency :
- Green chemistry approaches, such as reusable A-FGO catalysts in CAS 1761-61-1 synthesis, improve sustainability and yield (98% efficiency) .
- Multi-step syntheses (e.g., CAS 428854-24-4) require rigorous validation via LC-MS and NMR to ensure purity .
Research Implications and Limitations
- Gaps in Data : Direct experimental data on this compound is absent in the provided evidence; comparisons rely on structural analogs.
- Safety and Storage : Similar compounds emphasize proper handling (e.g., P280/P305+P351+P338 safety protocols for brominated aromatics) .
- Future Directions : Computational modeling (e.g., SILICOS-IT logS predictions) could refine property estimations for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
